REACTION_CXSMILES
|
F[C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:12]>C(O)C>[NH2:12][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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25 g
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Type
|
reactant
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Smiles
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FC1=C(C#N)C=C(C=C1F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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CUSTOM
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Details
|
The residue was partitioned between water (1 l) and ethyl acetate (1 l)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |